methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate
Description
Methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ⁶,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a structurally complex small molecule characterized by a thiophene-2-carboxylate core modified with an acetamido linker and a 1,1-dioxo-thiadiazinan ring substituted with a 2-fluorophenylmethyl group. The 2-fluorophenyl group may influence lipophilicity and pharmacokinetic properties, while the thiophene carboxylate backbone is a common scaffold in agrochemicals and bioactive molecules, suggesting dual utility in herbicide and drug development .
Synthetic routes for analogous compounds (e.g., ethyl thiophene carboxylates with acetamido substituents) involve coupling reactions between activated carbonyl intermediates and amines, often employing THF as a solvent and triethylamine as a base, followed by purification via column chromatography .
Properties
IUPAC Name |
methyl 3-[[2-[6-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S2/c1-27-18(24)17-15(7-10-28-17)20-16(23)12-22-9-4-8-21(29(22,25)26)11-13-5-2-3-6-14(13)19/h2-3,5-7,10H,4,8-9,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJVIGCEIQMNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the thiadiazine ring: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a fluorophenyl halide with the thiadiazine intermediate.
Formation of the thiophene ring: This can be done through a cyclization reaction involving a suitable precursor.
Coupling of the thiadiazine and thiophene rings: This step involves the formation of an amide bond between the two rings.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The thiophene ring system is known for its electronic properties, making this compound a potential candidate for use in organic semiconductors and other electronic materials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Structural and Functional Differences
Core Backbone: The target compound’s thiophene-2-carboxylate core is shared with Example 62 , but differs from metsulfuron-methyl’s benzoate backbone . Thiophene rings enhance π-stacking interactions in drug-receptor binding, whereas benzoates are more common in herbicides.
Substituent Effects: The 2-fluorophenylmethyl group in the target compound contrasts with Example 62’s fluorophenyl-chromenone system. Fluorine atoms typically enhance bioavailability and binding specificity . Unlike the cyanoacrylamido group in ’s anti-inflammatory compounds, the acetamido linker in the target may reduce electrophilic reactivity, favoring safer pharmacokinetics .
Synthesis Complexity :
- The target compound’s thiadiazinan ring likely requires multi-step synthesis (e.g., cyclization of sulfonamide precursors), whereas metsulfuron-methyl derivatives are synthesized via simpler sulfonylurea formations .
Physicochemical Properties
- Solubility : The thiadiazinan’s sulfone group may improve aqueous solubility relative to purely aromatic analogues (e.g., Example 62).
- Stability : The 1,1-dioxo-thiadiazinan ring is less prone to hydrolysis than the ester groups in metsulfuron-methyl, enhancing shelf life .
Biological Activity
Methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and relevant studies that highlight its biological activity.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Thiadiazine : A heterocyclic compound containing sulfur and nitrogen.
- Thiophene : A five-membered aromatic ring containing sulfur.
- Carboxylate : A carboxylic acid derivative contributing to its reactivity.
Anticancer Properties
Recent studies have explored the cytotoxic effects of thiophene derivatives against various cancer cell lines. For instance, a series of thiophene-based compounds demonstrated significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. One study reported that pretreatment with certain thiophene derivatives sensitized HepG2 cells to the chemotherapeutic agent sorafenib, reducing the IC50 from 3.9 µM to 0.5 µM .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Thiophene Derivative 1 | HepG2 | 3.9 | Sensitizes to Sorafenib |
| Thiophene Derivative 2 | MCF-7 | Not specified | Significant Cytotoxicity |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds with similar structures have been identified as inhibitors of retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which plays a crucial role in regulating immune responses and inflammation .
Pharmacological Studies
Pharmacological evaluations have indicated that compounds with thiophene and thiadiazine moieties exhibit diverse activities including:
- Antimicrobial : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory : Several studies have highlighted their potential in reducing inflammation markers in vivo.
In a specific study focusing on the synthesis and evaluation of thiadiazole derivatives, some compounds displayed significant antitumor activity against breast cancer cells, suggesting that structural modifications can enhance biological efficacy .
Study 1: Antitumor Activity
A research group synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their antitumor activity against various cancer cell lines. Among them, certain compounds demonstrated high inhibitory effects on tumor growth in vitro and in vivo models. The study concluded that modifications in the thiadiazole structure could lead to improved anticancer properties .
Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of thiophene derivatives using carrageenan-induced edema models in rats. The results indicated that specific compounds significantly reduced paw edema compared to controls, showcasing their potential as therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
